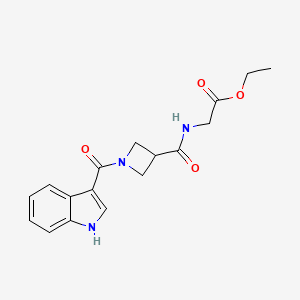
ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Applications De Recherche Scientifique
Comprehensive Analysis of Ethyl 2-(1-(1H-Indole-3-Carbonyl)Azetidine-3-Carboxamido)Acetate Applications:
Pharmaceutical Research
This compound, due to its indole core structure, may be explored for its potential in pharmaceutical research. Indole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The specific structure of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate could be investigated for similar activities.
Enzyme Inhibition
Indole derivatives have been evaluated as inhibitors for various enzymes such as aldose reductase (ALR2) and aldehyde reductase (ALR1) . This compound could be studied for its efficacy in enzyme inhibition which is crucial in the treatment of complications arising from diabetes and other chronic diseases.
Cancer Treatment Research
The indole moiety is prevalent in compounds used for cancer treatment. Research into synthetic indole derivatives has shown promise in treating various types of cancer cells . This compound’s unique structure could be synthesized and tested against different cancer cell lines.
AhR Activation Studies
Indole derivatives have been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of biological responses to environmental toxins. ITE, an indole derivative, has been used to upregulate CYP1A1 and downregulate AhR in Hepa cells . The subject compound could be studied for similar AhR activation or modulation effects.
Development of Sustainable Multicomponent Reactions
The indole core is often used in sustainable multicomponent reactions to create pharmaceutically interesting scaffolds . The compound could be utilized in such reactions due to its complex structure that includes both an indole and an azetidine ring.
Antiviral Research
Indole derivatives have shown antiviral activity against a broad range of RNA and DNA viruses . Given this background, the compound could be researched for its potential antiviral properties, possibly offering new avenues for treating viral infections.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Propriétés
IUPAC Name |
ethyl 2-[[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-24-15(21)8-19-16(22)11-9-20(10-11)17(23)13-7-18-14-6-4-3-5-12(13)14/h3-7,11,18H,2,8-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULGWWGPKBNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



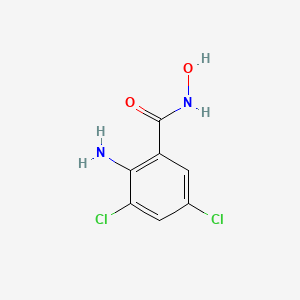
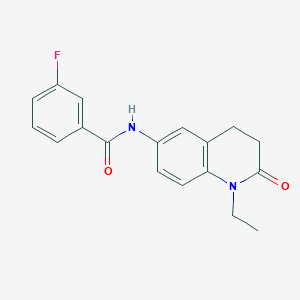
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2905780.png)
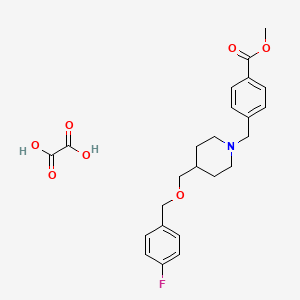
![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(m-tolyl)urea](/img/structure/B2905786.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]but-2-ynamide](/img/structure/B2905790.png)
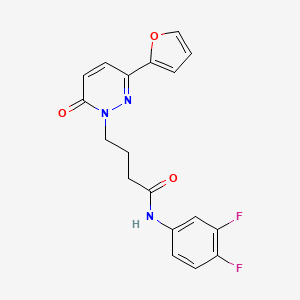
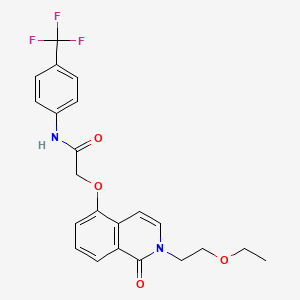
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2905794.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2905796.png)